

Introduction: Unveiling the Synthetic Potential of a Multifunctional Reagent

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Compound of Interest

Compound Name: 2-Iodo-4'-n-pentylbenzophenone

Cat. No.: B1321346

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In the landscape of modern organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. **2-Iodo-4'-n-pentylbenzophenone** is a molecule of significant synthetic interest, embodying a unique convergence of reactive functionalities. Its structure features an o-iodobenzophenone core, which provides a handle for transition metal-catalyzed cross-coupling reactions and a platform for photochemical transformations. The presence of the n-pentyl group on the second aromatic ring introduces lipophilicity, a crucial parameter in tuning the physicochemical properties of target molecules, particularly in the realm of medicinal chemistry and materials science.^{[1][2]}

This guide provides an in-depth exploration of the applications of **2-Iodo-4'-n-pentylbenzophenone**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the chemical principles that underpin its versatility. We will delve into its role as a versatile precursor in palladium-catalyzed cross-coupling, its utility as a photosensitizer, and its application in the synthesis of complex heterocyclic systems.

Property	Value
Molecular Formula	C ₁₈ H ₁₉ I ₂ O
Molecular Weight	378.25 g/mol
CAS Number	64358-28-7[3]
Appearance	Likely a solid or oil
Key Features	Aryl Iodide, Benzophenone, Lipophilic Alkyl Chain

Core Application I: A Versatile Substrate for Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling bond formation under mild conditions.[4] The 2-iodo substitution on the benzophenone scaffold makes this compound an excellent substrate for a variety of transformations designed to build molecular complexity.

Causality Behind Experimental Choices in Cross-Coupling

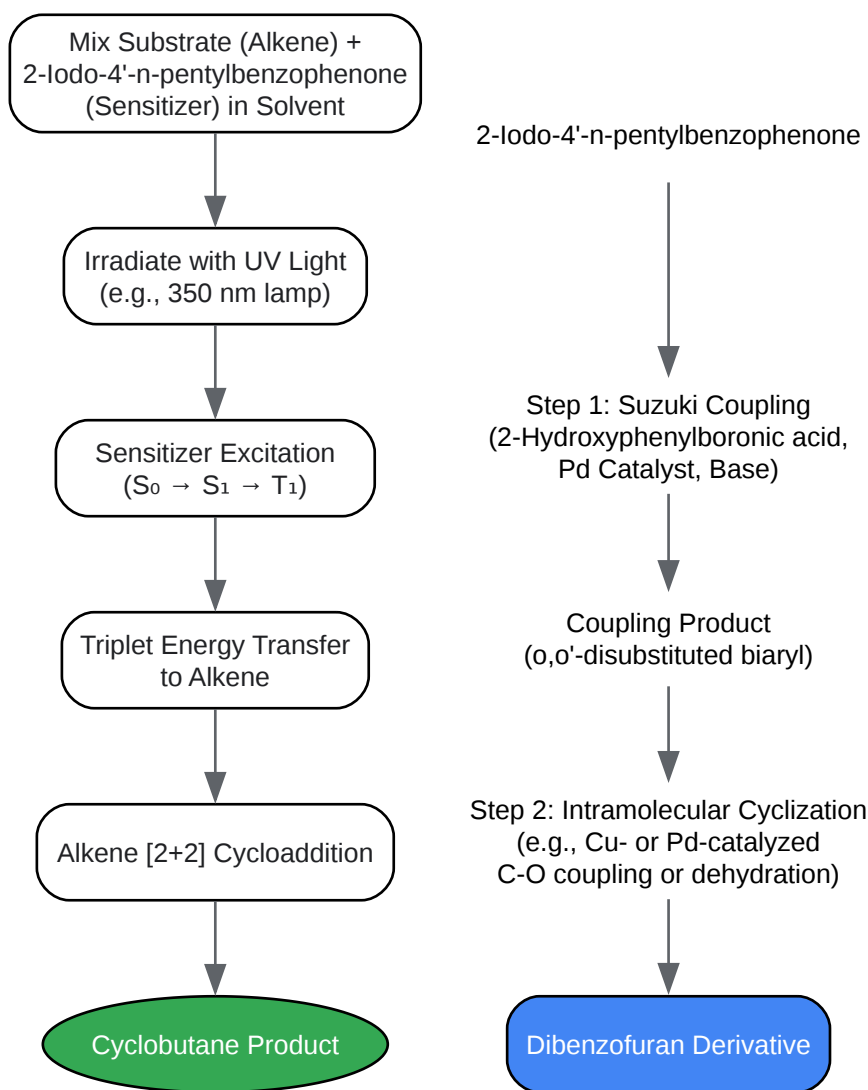
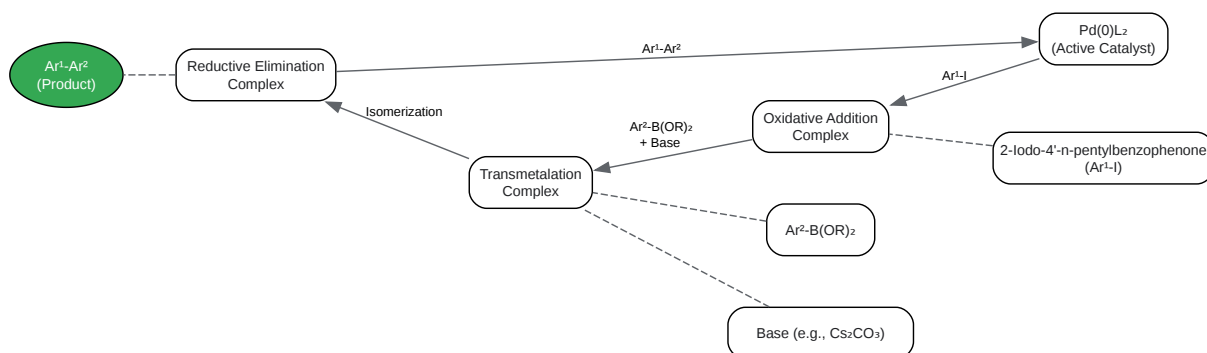
The success of a cross-coupling reaction hinges on the careful selection of catalyst, ligand, base, and solvent.

- **Catalyst:** Palladium complexes, such as Pd(OAc)₂ or Pd(PPh₃)₄, are typically used. The choice of the palladium precursor often depends on its stability and ease of activation to the catalytically active Pd(0) species.
- **Ligand:** The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like **2-iodo-4'-n-pentylbenzophenone**, bulky phosphine ligands (e.g., Buchwald ligands like XPhos) can be crucial for promoting the reductive elimination step and preventing catalyst deactivation.[5]
- **Base:** The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the HX generated during the catalytic cycle. The strength and

nature of the base (e.g., Cs_2CO_3 , K_2CO_3) can significantly impact reaction rates and side reactions.[5]

- Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used to ensure the solubility of all components and to withstand the often-elevated reaction temperatures.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling



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